5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine is an organic compound with the empirical formula C6H9N3 . It is used in the synthesis of various derivatives for research purposes . It is also known to be a part of a class of compounds that have shown anticancer activities .
Synthesis Analysis
The synthesis of this compound derivatives involves several steps. For instance, one study reported the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux, leading to the generation of hydrazone derivatives .Molecular Structure Analysis
The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared and high-resolution mass spectrometry for further validation of the target compound structures .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to a variety of products. For example, a study reported the development of a new bicyclic imidazole nucleophilic organocatalyst for direct enantioselective C-acylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, IR spectroscopy, NMR spectroscopy, and mass spectrometry can provide information about its structure .Scientific Research Applications
Anticancer Activities
Background::- 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their anticancer properties .
- Molecular docking studies revealed strong binding with kinases associated with these cancer cell lines .
Anti-Inflammatory Effects
Background:: Potential Applications::Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine are certain kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
This compound interacts with its kinase targets by binding to them . This binding can inhibit the activity of the kinases, leading to changes in the phosphorylation state of the substrates of these kinases .
Biochemical Pathways
Given its interaction with kinases, it is likely that it affects pathways regulated by these enzymes . These could include pathways involved in cell cycle progression, apoptosis, and other cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anticancer activities . It has been shown to exhibit excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM .
Future Directions
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6-7-4-5-9(6)8-3-1/h4-5,8H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOZFYMYPHZPLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=CN2NC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618796 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
54760-47-3 | |
Record name | 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H-imidazo[1,2-b]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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